3-Cyclopentadecen-1-one, 3-methyl- is a chemical compound classified as a ketone, specifically a cyclic ketone. Its molecular formula is and it has a molecular weight of approximately . The compound is recognized for its musky odor and is primarily utilized in the fragrance industry, as well as in scientific research related to macrocyclic musks and their synthesis.
This compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings. It is registered under the CAS number 956-83-2 and can be found in databases such as BenchChem and ECHA.
3-Cyclopentadecen-1-one, 3-methyl- falls under the category of aliphatic compounds due to its open-chain structure with a cyclic component. It is also classified as a fragrance ingredient due to its application in perfumery.
The synthesis of 3-Cyclopentadecen-1-one, 3-methyl- typically involves several steps, including:
The synthesis may require specific reagents and conditions, including the use of catalysts to facilitate reactions such as oxidation, reduction, and substitution. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
The molecular structure of 3-Cyclopentadecen-1-one, 3-methyl- can be represented with the following identifiers:
Property | Value |
---|---|
CAS Number | 956-83-2 |
Molecular Formula | C16H28O |
Molecular Weight | 236.39 g/mol |
InChI | InChI=1S/C16H28O/c1-15... |
Isomeric SMILES | CC1CC/C=C/CCCCCCCCC(=O)C1 |
3-Cyclopentadecen-1-one, 3-methyl- undergoes several types of chemical reactions:
Common reagents for these reactions include:
The major products formed from these reactions can include oxidized, reduced, and substituted derivatives, each with distinct properties.
The mechanism by which 3-Cyclopentadecen-1-one, 3-methyl- exerts its effects primarily involves its interaction with olfactory receptors. These receptors are integral to the pathways that transmit scent signals to the brain, allowing for the perception of its characteristic musky odor. The structural configuration of the compound enables it to bind effectively to specific receptor sites, triggering olfactory responses.
The physical properties of 3-Cyclopentadecen-1-one, 3-methyl- include:
Relevant chemical properties include:
3-Cyclopentadecen-1-one, 3-methyl- has several notable applications:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2